2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-chlorophenyl)acetamide
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Overview
Description
2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-chlorophenyl)acetamide is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities, including anti-tumor, antibacterial, and anti-oxidative properties . The unique structure of this compound, which includes a benzofuran ring fused with a pyrimidine ring and a chlorophenyl group, makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-chlorophenyl)acetamide typically involves multi-step organic reactionsThe final step involves the attachment of the chlorophenyl group through a sulfanyl linkage . Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions. Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, especially at the chlorophenyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-chlorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of poly ADP-ribose polymerase-1 (PARP-1), an enzyme involved in DNA repair . By inhibiting PARP-1, the compound prevents the repair of DNA single-strand breaks, leading to the accumulation of DNA damage and ultimately promoting apoptosis in cancer cells. This mechanism makes it a promising candidate for anti-cancer therapies.
Comparison with Similar Compounds
Similar compounds include other benzofuran derivatives and PARP-1 inhibitors. For example:
Benzofuran derivatives: These compounds share the benzofuran ring structure and exhibit similar biological activities, such as anti-tumor and antibacterial properties.
PARP-1 inhibitors: Compounds like Olaparib also inhibit PARP-1 and are used in cancer treatment. The uniqueness of 2-(benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-chlorophenyl)acetamide lies in its specific structure, which combines the benzofuran and pyrimidine rings with a chlorophenyl group, potentially offering enhanced biological activity and specificity.
Properties
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O2S/c19-11-5-7-12(8-6-11)22-15(23)9-25-18-17-16(20-10-21-18)13-3-1-2-4-14(13)24-17/h1-8,10H,9H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JECMUWNPMQDPCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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